4-Bromo-2-chloropyridine

Cross-coupling Sequential synthesis Palladium catalysis

4-Bromo-2-chloropyridine is the superior choice for sequential, regioselective pyridine functionalization. Unlike 2,4-dichloropyridine (too unreactive) or 2,4-dibromopyridine (poor regioselectivity), its engineered C4-Br/C2-Cl reactivity gradient enables clean, stepwise Suzuki couplings—first at C4, then C2—without statistical mixtures. This translates to higher yields, simpler purification, and faster route scouting. Validated in CDK9 inhibitor synthesis; ideal for diversity-oriented libraries. Procure with confidence for your medicinal chemistry program.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 73583-37-6
Cat. No. B124038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloropyridine
CAS73583-37-6
Synonyms2-Chloro-4-bromopyridine;  4-Bromo-2-chloropyridine
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)Cl
InChIInChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H
InChIKeyONHMWUXYIFULDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloropyridine (CAS 73583-37-6): A Dual-Halogen Pyridine Scaffold for Selective Cross-Coupling and Pharmaceutical Synthesis


4-Bromo-2-chloropyridine (CAS 73583-37-6) is a 2,4-dihalogenated pyridine derivative with a molecular formula of C5H3BrClN and a molecular weight of 192.44 g/mol [1]. The compound is a fundamental building block in modern organic synthesis [2], characterized by the strategic placement of a bromine atom at the 4-position and a chlorine atom at the 2-position of the pyridine ring [3]. This specific halogen substitution pattern provides the scaffold with unique and exploitable reactivity, making it a versatile intermediate for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions [4]. Its value proposition lies in its ability to undergo selective, sequential functionalization, enabling chemists to precisely differentiate and elaborate the pyridine core in a controlled manner for applications in drug discovery and material science.

Why 4-Bromo-2-chloropyridine Cannot Be Substituted by Common 2,4-Dihalopyridine Analogs in Regioselective Synthesis


While other 2,4-dihalopyridines, such as 2,4-dichloropyridine or 2,4-dibromopyridine, may appear structurally similar, they cannot serve as drop-in replacements for 4-bromo-2-chloropyridine in applications requiring sequential and regioselective functionalization. The key differentiator is the engineered reactivity gradient between the C4-Br and C2-Cl bonds. In palladium-catalyzed cross-couplings, the bromine atom is significantly more reactive than the chlorine atom, enabling chemoselective oxidative addition at the C4 position first [1]. This is a critical advantage for stepwise diversification. In contrast, 2,4-dibromopyridine, while more reactive, often suffers from poor regioselectivity between the two similarly reactive C-Br bonds, leading to mixtures of mono- and di-arylated products [2]. Conversely, 2,4-dichloropyridine exhibits very low overall reactivity under standard Suzuki-Miyaura conditions, requiring harsher conditions or specialized catalysts, which can limit functional group tolerance [3]. This reactivity difference between the halogen atoms is what makes 4-bromo-2-chloropyridine a uniquely privileged intermediate for building molecular complexity in a controlled, sequential manner, directly impacting synthetic route efficiency and product purity.

4-Bromo-2-chloropyridine: Quantitative Evidence of Differential Performance for Procurement Decisions


Sequential Functionalization Capability Enabled by a Large Halogen Reactivity Gradient

The key differentiation of 4-bromo-2-chloropyridine is its ability to undergo highly selective, sequential cross-coupling reactions. In palladium-catalyzed processes, the C4-Br bond undergoes oxidative addition preferentially over the C2-Cl bond. This allows for the installation of a first substituent at the 4-position, followed by a second, different functionalization at the 2-position using the now-activated C2-Cl bond. This is not reliably achievable with 2,4-dibromopyridine or 2,4-dichloropyridine. While direct quantitative comparison of rate constants is not typically reported, the functional outcome is a validated synthetic sequence demonstrated in the literature. Researchers have used 3-, 4- or 5-bromo-2-chloropyridines to synthesize a wide variety of heteroarylated 2-arylpyridines via successive direct arylation at the bromine site and Suzuki coupling at the chlorine site [1].

Cross-coupling Sequential synthesis Palladium catalysis

Inherent Reactivity Advantage of the C4-Br Bond in Suzuki-Miyaura Couplings

The intrinsic reactivity of the carbon-halogen bond in palladium-catalyzed cross-couplings follows the general order I > Br >> Cl. This well-established principle [1] is the foundational driver of the selectivity seen in 4-bromo-2-chloropyridine. While not a direct head-to-head measurement, the scientific literature confirms that for 2,4-dihalopyridines, the C-Br bond is significantly more labile than the C-Cl bond under standard coupling conditions. This is a class-level inference that directly supports the observed selectivity. In contrast, 2,4-dichloropyridine requires specialized, often more expensive, catalysts (e.g., bulky NHC ligands) to achieve comparable reactivity, and even then, the product distribution may not be as cleanly selective [2].

Suzuki-Miyaura Reactivity Halogen bond

Validated Use as a Key Intermediate in CDK9 Inhibitor Synthesis

The compound is not just a theoretical building block; it is a proven intermediate in the synthesis of pharmacologically relevant molecules. It is explicitly reported as a key intermediate for the synthesis of 3-[[4-(2-methoxyphenyl)-2-pyridinyl]amino]-benzenesulfonamide, a potent CDK9 inhibitor being investigated for the treatment of midline cancer . This specific application highlights its utility in constructing complex, bioactive molecules. While its isomer, 3-bromo-2-chloropyridine, or the fully brominated analog, 2,4-dibromopyridine, could also be used to synthesize related structures, the documented use of the 4-bromo-2-chloro pattern in this specific, high-value medicinal chemistry context provides a concrete, verifiable application that supports its procurement for similar drug discovery projects .

Pharmaceutical intermediate CDK9 inhibitor Kinase inhibitor

Optimal Application Scenarios for Procuring 4-Bromo-2-chloropyridine


Sequential Synthesis of 2,4-Disubstituted Pyridines in Medicinal Chemistry

This compound is the ideal starting material when a medicinal chemistry project requires the introduction of two different, complex substituents at the 2- and 4-positions of a pyridine ring. The inherent and well-documented reactivity gradient between the C4-Br and C2-Cl bonds allows for a clean, two-step, one-pot sequence of cross-couplings [1]. This contrasts sharply with the use of 2,4-dibromopyridine, which would likely yield a statistical mixture of products, necessitating difficult and yield-reducing chromatographic separations [2]. For a medicinal chemist, this translates directly to a more efficient, higher-yielding route to a focused library of novel kinase inhibitors or other therapeutic candidates, saving valuable time and resources.

CDK9 and Kinase Inhibitor Lead Optimization

For programs specifically targeting kinases like CDK9, the compound has a validated track record as a core intermediate . A procurement manager supporting such a project can confidently select this compound knowing it is part of a proven synthetic pathway to a potent, biologically relevant molecule. While other dihalopyridines might offer a path to similar structures, the established literature precedence for this specific compound in the context of CDK9 inhibition provides a higher level of assurance and reduces the risk of unforeseen synthetic complications or the need for extensive route-scouting.

Building Diversity-Oriented Synthesis (DOS) Libraries of Pyridine-Containing Scaffolds

In a diversity-oriented synthesis campaign, the goal is to generate maximum scaffold complexity and diversity from minimal starting materials. 4-Bromo-2-chloropyridine is a powerful "privileged intermediate" for this purpose [3]. Its ability to undergo two orthogonal and sequential functionalization events at specific ring positions means it can be used to generate a vast array of structurally diverse 2,4-disubstituted pyridines in a parallel or combinatorial fashion. This capability is superior to using a more symmetric or less differentiated analog, which would offer fewer opportunities for selective diversification and thus generate a smaller, less valuable compound library.

Technical Documentation Hub

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